molecular formula C20H21F3N2O5S B10946149 N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10946149
M. Wt: 458.5 g/mol
InChI Key: HZUPBDWINPDPRT-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of difluoromethoxy, methoxy, fluorophenyl, and sulfonyl groups attached to a piperidinecarboxamide backbone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the introduction of difluoromethoxy and methoxy groups, as well as the formation of the piperidinecarboxamide core. Key steps in the synthetic route may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The presence of difluoromethoxy and sulfonyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy and sulfonyl-containing piperidine derivatives, such as:

Uniqueness

N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and sulfonyl groups enhances its potential for selective binding and activity in various applications .

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H21F3N2O5S/c1-29-18-11-15(6-9-17(18)30-20(22)23)24-19(26)13-3-2-10-25(12-13)31(27,28)16-7-4-14(21)5-8-16/h4-9,11,13,20H,2-3,10,12H2,1H3,(H,24,26)

InChI Key

HZUPBDWINPDPRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(F)F

Origin of Product

United States

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